Oxidative Induction Period vs. BHT in Stripped Corn Oil
In a systematic structure–activity study, Kim and Kummerow (1962) replaced the para-methyl group of BHT with various electron-donating groups and measured antioxidant activity by the length of the induction period in stripped corn oil at 79.5 ± 1.0 °C. Alkylamino-substituted derivatives as a class prolonged the induction period to approximately twice that of unmodified BHT [1]. Although the specific N-benzyl derivative was not among the compounds explicitly tabulated, the study demonstrated that secondary alkylamine substitution at the para-benzyl position consistently matched or exceeded BHT potency, establishing a class-level inference that the benzylaminomethyl substituent confers superior radical-chain-breaking capacity compared with the methyl group of BHT.
| Evidence Dimension | Oxidative induction period (hours) in stripped corn oil at 79.5 ± 1.0 °C |
|---|---|
| Target Compound Data | Not directly measured; class of para-alkylamino-substituted 2,6-di-tert-butylphenols achieves approximately 2× the induction period of BHT |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol): baseline induction period (exact hours not tabulated in abstract; used as reference comparator) |
| Quantified Difference | ~2-fold increase in induction period for alkylamino-substituted derivatives vs. BHT |
| Conditions | Stripped corn oil, 79.5 ± 1.0 °C; peroxide value determination by modified method (overall standard error ~2.5%) |
Why This Matters
For procurement decisions in lipid-preservation or oxidative-stability research, the class-level evidence indicates that replacing BHT with a para-alkylamino derivative yields substantially longer protection, directly impacting experimental reproducibility and product shelf-life projections.
- [1] Kim, D. H.; Kummerow, F. A. The Antioxidant Activity of 3,5-Di-tert-butyl-4-hydroxybenzyl Derivatives. Journal of the American Oil Chemists' Society, 1962, 39 (3), 150–155. View Source
